An In-depth Technical Guide to VU590 Dihydrochloride: Targeting the Inward Rectifier Potassium Channel Kir1.1
An In-depth Technical Guide to VU590 Dihydrochloride: Targeting the Inward Rectifier Potassium Channel Kir1.1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU590 dihydrochloride (B599025), a potent inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). This document details its primary target, mechanism of action, off-target effects, and the key experimental protocols used in its characterization.
Core Target and Mechanism of Action
VU590 dihydrochloride is a small-molecule inhibitor that primarily targets the Kir1.1 (ROMK) potassium channel.[1] It acts as an intracellular pore blocker, physically obstructing the ion conduction pathway of the channel.[2] This blockade is both voltage- and potassium-dependent, a characteristic feature of pore-blocking inhibitors.[2][3]
While potent against Kir1.1, VU590 dihydrochloride also exhibits moderate inhibitory activity against the Kir7.1 channel, which limits its utility as a selective probe for studying ROMK function in tissues where both channels are expressed, such as the kidney.[1][2] Notably, VU590 dihydrochloride has been shown to have no significant effect on other Kir channels, including Kir2.1 and Kir4.1.[3]
The binding site of VU590 within the Kir1.1 channel pore has been investigated through mutagenesis studies. These studies have identified asparagine 171 (N171) as a critical residue for high-affinity binding.[2] In contrast, the interaction with Kir7.1 involves different residues, specifically E149 and A150, highlighting the molecular basis for its differential affinity for these two channels.[2]
Quantitative Data Presentation
The inhibitory activity of VU590 dihydrochloride against various inward rectifier potassium channels is summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Target Channel | Common Name | IC50 Value | Reference |
| Kir1.1 | ROMK | 290 nM | [1][4] |
| Kir7.1 | - | 8 µM | [1][3] |
| Kir2.1 | - | No significant effect | [3] |
| Kir4.1 | - | No significant effect | [3] |
Experimental Protocols
The characterization of VU590 dihydrochloride has relied on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method used for the initial screening and identification of Kir channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye, such as FluoZin-2.
Protocol Outline:
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Cell Culture: HEK-293 cells stably or transiently expressing the Kir channel of interest are seeded in 384-well microplates.
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Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM).
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Compound Incubation: The test compound, VU590 dihydrochloride in this case, is added to the wells at various concentrations and incubated.
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Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the open Kir channels.
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Fluorescence Detection: The change in intracellular fluorescence is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of the channel.
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Data Analysis: The fluorescence data is used to calculate the percentage of inhibition and to determine the IC50 value of the compound.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about channel activity and the mechanism of inhibition.
Protocol Outline:
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Cell Preparation: Cells expressing the target Kir channel are cultured on coverslips.
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Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an appropriate intracellular solution.
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Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
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Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
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Voltage Clamp and Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic current flowing through the channels is recorded. A series of voltage steps or ramps are applied to generate a current-voltage (I-V) relationship.
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Compound Application: VU590 dihydrochloride is applied to the cell via the extracellular bath solution.
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Data Acquisition and Analysis: The effect of the compound on the channel current is recorded and analyzed to determine the extent of inhibition, voltage dependence, and other pharmacological properties.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow related to VU590 dihydrochloride.
Caption: Mechanism of action of VU590 as a pore blocker of Kir channels.
Caption: Experimental workflow for Kir channel inhibitor discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
